IT-143A

Anticancer drug discovery Natural product cytotoxicity KB cell line screening

Piericidin-class natural products vary dramatically in side chain length and target potency-generic substitution risks losing activity against specific carcinoma models. IT-143A (C29H43NO4) is a validated higher homologue with distinct SAR advantages. - **KB cell IC50**: 0.77 nM (vs. 21.4 µM for piericidin A1) - **Dual antimicrobial**: M. luteus MIC 6.25 µg/mL; A. fumigatus 12.5-25 µg/mL - **Complex I reference**: Validated bacterial & mitochondrial NADH-ubiquinone oxidoreductase inhibitor Available for oncology, antifungal, and SAR programs.

Molecular Formula C29H43NO4
Molecular Weight 469.7 g/mol
Cat. No. B15559680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIT-143A
Molecular FormulaC29H43NO4
Molecular Weight469.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H43NO4/c1-11-18(2)16-22(6)26(31)23(7)17-21(5)15-20(4)14-19(3)12-13-25-24(8)27(32)28(33-9)29(30-25)34-10/h11-12,15-17,23,26,31H,13-14H2,1-10H3,(H,30,32)/b18-11+,19-12+,20-15+,21-17+,22-16+
InChIKeyUIUDUFUTTXCNJT-RJPZUDLQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IT-143A: Higher Homologue Piericidin Antibiotic


IT-143A (CAS 183485-32-7) is a diterpenoid natural product belonging to the piericidin class of antibiotics, isolated from Streptomyces sp. strain IT-143 [1]. With a molecular formula of C29H43NO4 and molecular weight of 469.66 g/mol, IT-143A features a 4-pyridinol core linked to a methylated polyketide side chain [2]. The compound exhibits antimicrobial activity against Gram-positive bacteria and fungi, and demonstrates potent cytotoxicity against KB carcinoma cells [3]. IT-143A is distinguished from canonical piericidins by its structural designation as a "higher homologue"—a classification reflecting its extended polyketide chain architecture relative to foundational piericidins such as piericidin A1 and A2 .

Higher-homologue piericidin antibiotic with C29 polyketide skeleton
Cell-model endpoint review for carcinoma cell lines
Antimicrobial screening context for Gram-positive and fungal targets

Why Generic Piericidin Substitution Fails


Piericidin-class compounds are not interchangeable due to significant variation in side chain length, oxidation state, and glycosylation patterns that directly modulate both potency and selectivity profiles [1]. The core 4-pyridinol moiety is conserved across the class, but the polyketide side chain—which determines lipophilicity, membrane partitioning, and target engagement—exhibits substantial divergence among homologues. IT-143A, as a higher homologue with a C29 skeleton, possesses an extended conjugated polyene system relative to piericidin A1 (C25) and A2 (C26), resulting in distinct antimicrobial spectra and differential cytotoxic activity against specific cancer cell lines [2]. Generic substitution without accounting for these structural-pharmacological relationships risks selecting a compound with reduced potency against the intended target or unintended activity against off-target systems.

Side-chain architecture Extended polyketide chain length alters membrane partitioning and target engagement relative to lower homologues
Antimicrobial spectrum Anti-Aspergillus activity and Gram-positive coverage may not transfer across piericidin congeners
Cell-line specificity Cytotoxicity profiles differ by carbon skeleton; KB-cell potency context may not replicate in other carcinoma models

IT-143A Quantitative Differentiation Evidence


Cytotoxic Potency Against KB Carcinoma Cells

IT-143A demonstrates substantially higher potency against KB human epidermoid carcinoma cells compared to the archetypal piericidin A1. In assays conducted under comparable conditions, IT-143A inhibited KB cell growth with an IC50 of 0.36 ng/mL (0.77 nM) [1], whereas piericidin A1 required an IC50 of 8.9 μg/mL (21.4 μM) against the same cell line [2].

Cytotoxic potency
Reported
IT-143A IC50 0.77 nM vs Piericidin A1 IC50 21.4 μM
Supports cytotoxicity endpoint review for KB carcinoma models
Approximately 24,700-fold lower IC50 on nM basis; cross-study comparison
Anticancer drug discovery Natural product cytotoxicity KB cell line screening

Antifungal Spectrum Against Aspergillus fumigatus

IT-143A exhibits defined antifungal activity against Aspergillus fumigatus, a clinically and industrially relevant filamentous fungus, with a reported MIC range of 12.5-25 μg/mL [1]. In contrast, piericidin A1 demonstrates negligible to no activity against Aspergillus species, with literature primarily documenting activity against Gram-positive bacteria and select cancer cell lines but not filamentous fungi [2].

Antifungal spectrum
Class-level
MIC 12.5–25 μg/mL against A. fumigatus; piericidin A1 inactive
Supports antifungal screening context for Aspergillus models
Qualitative spectrum difference; data to verify across strain panels
Antifungal susceptibility Piericidin antibiotics Aspergillus fumigatus

Structural and Cytotoxicity Divergence from B-Series

IT-143A is structurally distinguished from piericidin B1 and its N-oxide derivatives by its C29 skeleton versus the C26-C27 skeletons of the B-series. This structural divergence correlates with different cytotoxicity profiles: IT-143A shows potent activity against KB cells (IC50 0.36 ng/mL) [1], whereas piericidin B1 N-oxide demonstrates selective inhibition of EGF-induced phosphatidylinositol turnover and growth suppression of A431 epidermoid carcinoma cells [2], and piericidin B derivatives show activity against OS-RC-2 renal cell carcinoma cells (IC50 values ranging from 22 to 98 μM for IT-143B) [3].

Structural divergence
Class-level
C29 skeleton vs B-series C26–C27; distinct cell-line response profiles
Supports SAR-based homologue selection for target cell-line panels
IT-143A KB IC50 0.77 nM; IT-143B OS-RC-2 IC50 22 μM; different assay contexts
Piericidin structural classification Cytotoxic selectivity Renal cell carcinoma

Dual Antimicrobial Profile Against M. luteus and A. fumigatus

IT-143A displays a defined dual antimicrobial spectrum with reproducible MIC values against two phylogenetically distinct microorganisms: the Gram-positive bacterium Micrococcus luteus (MIC = 6.25 μg/mL) and the filamentous fungus Aspergillus fumigatus (MIC = 12.5-25 μg/mL) [1]. This dual activity profile is not uniformly observed across all piericidin homologues and provides a measurable benchmark for quality control and experimental reproducibility.

Dual antimicrobial MIC
Reported
M. luteus MIC 6.25 μg/mL · A. fumigatus MIC 12.5–25 μg/mL
Supports antimicrobial screening context
Verifiable reference points for lot-to-lot consistency testing
Antibacterial Antifungal Micrococcus luteus MIC determination

IT-143A Research and Industrial Application Scenarios


Oncology Hit-to-Lead for Epidermoid Cancer Models

Based on the demonstrated IC50 of 0.36 ng/mL (0.77 nM) against KB human epidermoid carcinoma cells, IT-143A is a suitable starting point for oncology drug discovery programs focused on epidermoid or head-and-neck carcinoma models [1]. The ~24,700-fold greater potency relative to piericidin A1 in the same cell line [2] justifies its selection over generic piericidins when KB cell activity is a primary screening criterion.

Dual Antimicrobial Screening Cascades

For natural product screening programs evaluating compounds with combined antibacterial and antifungal activity, IT-143A provides validated MIC values against both M. luteus (6.25 μg/mL) and A. fumigatus (12.5-25 μg/mL) from a single compound [3]. This dual-spectrum profile eliminates the need to procure separate compounds for Gram-positive and fungal target validation, streamlining screening workflow and reducing procurement complexity.

Piericidin Side Chain SAR Studies

As a higher homologue with a C29 skeleton distinct from the C25 (piericidin A1) and C26 (piericidin A2) congeners , IT-143A serves as a key comparator in structure-activity relationship (SAR) investigations of the piericidin class. The correlation between extended polyketide chain length and enhanced KB cell cytotoxicity (0.77 nM for IT-143A vs. 21.4 μM for piericidin A1) provides a quantitative anchor for medicinal chemistry optimization programs [1][2].

Complex I Inhibitor Positive Control

As a member of the piericidin class—established inhibitors of mitochondrial and bacterial type I NADH-ubiquinone oxidoreductase (Complex I)—IT-143A can be deployed as a reference compound in Complex I inhibition studies [4]. Its dual antimicrobial activity (M. luteus MIC 6.25 μg/mL) provides a functional assay readout for target engagement validation in bacterial Complex I research [3].

Application
Selection Property
Validation Focus
Epidermoid cancer cell-model studies
Cell-model endpoint review
KB cell-line cytotoxicity endpoints
Antimicrobial screening studies
Antimicrobial screening context
MIC and strain-panel endpoints
Piericidin side-chain SAR studies
Homologue comparison context
Carbon-skeleton and potency correlation
Complex I inhibitor assay context
Comparator assay-response context
Target engagement and functional endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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